molecular formula C17H17F3O3 B3101072 6'-(3,3,3-Trifluoropropoxy)spiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione CAS No. 1383985-46-3

6'-(3,3,3-Trifluoropropoxy)spiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione

Cat. No. B3101072
M. Wt: 326.31 g/mol
InChI Key: HTQSDVYAHNDIFL-UHFFFAOYSA-N
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Patent
US09000182B2

Procedure details

A mixture of 6-(3,3,3-trifluoropropoxy)-2,3-dihydro-1H-inden-1-one (Intermediate 16, 0.774 g, 3.17 mmol) and methyl acrylate (0.629 mL, 6.97 mmol) in 2-Me THF (4 mL) was cooled to 0° C. and potassium tert-butoxide (0.427 g, 3.80 mmol) was added in portions. After stirring for 1.5 h at r.t., water (6.0 mL) and potassium hydroxide (0.178 g, 3.17 mmol) were added and the mixture was heated at reflux overnight. The mixture was cooled to r.t. and water and brine was added. The layers were separated and the aqueous layer extracted with EtOAc. The combined organic layers were dried over MgSO4 and concentrated yielding the title compound (689 mg, 67% yield). 1H NMR (500 MHz, CDCl3) δ ppm 1.82-1.92 (m, 2 H), 2.17-2.27 (m, 2 H), 2.42-2.53 (m, 2 H), 2.60-2.75 (m, 4 H), 3.14-3.20 (m, 2 H), 4.22-4.27 (m, 2 H), 7.19-7.22 (m, 1 H), 7.25 (dd, 1 H), 7.41 (d, 1 H): MS (ES+) m/z 327 [M+H]+.
Quantity
0.774 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.629 mL
Type
reactant
Reaction Step One
[Compound]
Name
2-Me THF
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.427 g
Type
reactant
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0.178 g
Type
reactant
Reaction Step Four
Name
Quantity
6 mL
Type
solvent
Reaction Step Four
Yield
67%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:17])([F:16])[CH2:3][CH2:4][O:5][C:6]1[CH:14]=[C:13]2[C:9]([CH2:10][CH2:11][C:12]2=[O:15])=[CH:8][CH:7]=1.[C:18]([O:22]C)(=O)[CH:19]=[CH2:20].[CH3:24][C:25](C)([O-])C.[K+].[OH-].[K+]>[Cl-].[Na+].O.O>[F:1][C:2]([F:16])([F:17])[CH2:3][CH2:4][O:5][C:6]1[CH:14]=[C:13]2[C:9]([CH2:10][C:11]3([CH2:20][CH2:19][C:18](=[O:22])[CH2:25][CH2:24]3)[C:12]2=[O:15])=[CH:8][CH:7]=1 |f:2.3,4.5,6.7.8|

Inputs

Step One
Name
Quantity
0.774 g
Type
reactant
Smiles
FC(CCOC1=CC=C2CCC(C2=C1)=O)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(CCOC1=CC=C2CCC(C2=C1)=O)(F)F
Name
Quantity
0.629 mL
Type
reactant
Smiles
C(C=C)(=O)OC
Name
2-Me THF
Quantity
4 mL
Type
solvent
Smiles
Step Two
Name
Quantity
0.427 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0.178 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
6 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 1.5 h at r.t.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to r.t.
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
FC(CCOC1=CC=C2CC3(C(C2=C1)=O)CCC(CC3)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 689 mg
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 66.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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